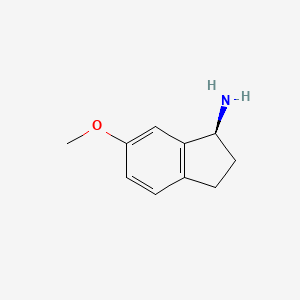
(1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(1S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine, a compound characterized by its unique indene structure with a methoxy group, has garnered attention in scientific research for its potential biological activities. This article synthesizes available literature on its biological effects, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.
- Molecular Formula : C10H13NO
- Molecular Weight : 163.22 g/mol
- CAS Number : 180915-62-2
This compound features a bicyclic structure that includes an indane core, which is critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The methoxy group enhances its binding affinity to various enzymes and receptors, suggesting that it may modulate neurotransmitter levels in the brain. Specifically, it has been studied for its potential role as a monoamine oxidase inhibitor (MAOI) , which could have implications for treating mood disorders and neurodegenerative diseases.
1. Neuroprotective Effects
Research indicates that this compound may protect neurons from oxidative stress and apoptosis. Its ability to inhibit monoamine oxidase suggests that it can increase levels of serotonin and dopamine, which are critical for mood regulation and cognitive functions .
2. Antiviral Properties
Preliminary studies have explored the compound's potential as an anti-virulence agent against pathogenic bacteria by targeting specific virulence factors. This could lead to novel therapeutic strategies against bacterial infections .
3. Interaction with Kappa Opioid Receptors
The compound has been identified as a potential positive allosteric modulator of kappa-opioid receptors (KOR), which are involved in pain perception and mood regulation. This interaction may enhance the efficacy of KOR agonists, offering new avenues for pain management.
Research Findings
Recent studies have provided quantitative insights into the biological activities of this compound. The following table summarizes key findings related to its biological effects:
Case Study 1: Neuroprotective Mechanisms
In a controlled study involving neuronal cell cultures exposed to oxidative stress, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell death and preservation of mitochondrial function, highlighting its potential as a neuroprotective agent.
Case Study 2: Kappa Opioid Receptor Modulation
A pharmacological evaluation was conducted to assess the modulation of KOR by this compound. The compound enhanced the analgesic effects of KOR agonists in animal models, suggesting its utility in developing new analgesics with reduced side effects associated with traditional opioids.
特性
IUPAC Name |
(1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10H,3,5,11H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGIPIBKCOYHFK-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC[C@@H]2N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














